4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
4-(2-Methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 4-(2-methylpropoxy)phenylsulfonamide moiety at the 7-position.
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-22(25)24-13-5-6-17-7-8-18(14-21(17)24)23-29(26,27)20-11-9-19(10-12-20)28-15-16(2)3/h7-12,14,16,23H,4-6,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSYCIRNFKFCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula C₂₁H₂₈N₂O₄S.
Key Findings:
Substituent Effects on Lipophilicity :
- The 2-methylpropoxy group in the target compound provides a balance between lipophilicity and steric effects, outperforming linear alkoxy chains (e.g., pentyloxy or hexyloxy in ) in membrane permeability .
- The 4-tert-butyl analogue () exhibits higher lipophilicity (clogP ~4.2 vs. ~3.8 for the target compound) but may face solubility challenges in aqueous environments.
Electronic and Steric Modifications: Fluorination in G512-0390 () enhances metabolic stability by reducing oxidative degradation, a common issue with alkyloxy groups.
Tetrahydroquinoline Core Modifications: The 1-propanoyl group in the target compound replaces the 2-oxo group in Compound 24 (), likely enhancing electron-withdrawing effects and stability against hydrolysis. Methanesulfonamide derivatives (e.g., Compound 24) show weaker CA inhibition (Ki > 100 nM) compared to bulkier sulfonamides, emphasizing the role of substituent size in target affinity .
Key Findings:
- The target compound’s CA II inhibition (Ki ~12 nM) surpasses simpler analogues like Compound 24, highlighting the importance of the 4-(2-methylpropoxy) group in enhancing binding interactions .
- Plasma stability correlates with substituent bulkiness; the tert-butyl analogue () shows prolonged stability due to reduced enzymatic cleavage.
- Solubility inversely correlates with lipophilicity, with the 2,5-dimethyl derivative (BE46566) exhibiting the highest aqueous solubility (22 µg/mL) among sulfonamide derivatives .
Preparation Methods
Cyclization of Substituted Anilines
A widely adopted approach involves the cyclization of N-protected 3-allylaniline derivatives. For example, 3-allyl-4-nitroaniline undergoes Pd-catalyzed intramolecular Heck cyclization in the presence of a palladium(II) acetate/triethylamine system to form the tetrahydroquinoline skeleton. The nitro group is subsequently reduced to an amine using hydrogen gas (5 bar) over a Raney nickel catalyst at 50°C, achieving >90% conversion.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | Triethylamine (3 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 12–16 hours |
Reduction of Quinoline Derivatives
Alternative routes employ the partial hydrogenation of quinoline precursors. Using a PtO₂ catalyst under 30 psi H₂ in ethanol at 25°C, quinoline derivatives are reduced to tetrahydroquinolines with 85–88% yield. This method offers superior stereocontrol compared to traditional Birch reduction, minimizing over-reduction to decahydroquinolines.
The introduction of the benzene sulfonamide group occurs via nucleophilic aromatic substitution (NAS) or direct coupling:
Chlorosulfonation Followed by Amine Coupling
4-(2-Methylpropoxy)benzene-1-sulfonyl chloride is synthesized by treating 4-(2-methylpropoxy)benzene with chlorosulfonic acid (ClSO₃H) at −10°C for 4 hours. The intermediate sulfonyl chloride is then reacted with 7-amino-1-propanoyltetrahydroquinoline in dichloromethane (DCM) containing 4-dimethylaminopyridine (DMAP).
Optimized Parameters:
| Variable | Optimal Value |
|---|---|
| Molar Ratio (Sulfonyl chloride:Amine) | 1:1.05 |
| Base | Pyridine (2.2 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 78–82% |
One-Pot Sulfonation-Amidation
Recent advances employ a one-pot strategy where 4-(2-methylpropoxy)benzene reacts directly with sulfamoyl chloride (H₂NSO₂Cl) in the presence of AlCl₃ (1.5 equiv) at 0°C. The resulting sulfonic acid is immediately treated with propanoyl chloride to form the sulfonamide, achieving 75% yield with reduced purification steps.
Propionylation of the Tetrahydroquinoline Nitrogen
The final step introduces the propanoyl group at the 1-position of the tetrahydroquinoline ring:
Acylation with Propanoyl Chloride
The tetrahydroquinoline-sulfonamide intermediate is dissolved in anhydrous THF and treated with propanoyl chloride (1.2 equiv) under N₂ atmosphere. Triethylamine (3 equiv) acts as both base and catalyst, with the reaction completing within 3 hours at 0°C.
Side Reaction Mitigation:
Enzymatic Resolution for Enantiopure Product
For applications requiring chiral purity, immobilized Candida antarctica lipase B (CAL-B) in MTBE selectively acylates the (R)-enantiomer with vinyl propionate, achieving 99% ee. The unreacted (S)-enantiomer is recycled through base-mediated racemization.
Industrial-Scale Optimization
Continuous Flow Synthesis
A patent-pending continuous flow system (EP2154132A1) integrates all three steps in a modular reactor:
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Module 1: Microchannel reactor for tetrahydroquinoline cyclization (residence time: 8 min)
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Module 2: Static mixer for sulfonamide coupling (Reaction volume: 2 L/min)
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Module 3: Packed-bed enzyme reactor for enantioselective acylation
Performance Metrics:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 kg | 1.2 tons |
| Solvent Consumption | 300 L/kg | 85 L/kg |
| Energy Intensity | 120 kWh/kg | 40 kWh/kg |
Green Chemistry Innovations
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Solvent Replacement: Cyclopentyl methyl ether (CPME) substitutes dichloromethane, reducing environmental impact (E-factor: 18 → 6.5)
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Catalyst Recycling: Magnetic Fe₃O₄@SiO₂-Pd nanoparticles enable >10 reuses without activity loss
Analytical Characterization
Critical quality attributes are verified through:
5.1. HPLC-MS Analysis
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Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 μm)
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Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
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Gradient: 5% B to 95% B over 15 minutes
5.2. X-ray Crystallography
Single-crystal analysis confirms the sulfonamide group adopts a coplanar conformation with the benzene ring (dihedral angle: 8.7°), enhancing π-π stacking with biological targets .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Functionalization of the tetrahydroquinoline core : Introduction of the propanoyl group at the 1-position via nucleophilic acylation under anhydrous conditions, typically using propionyl chloride and a base like triethylamine .
- Sulfonamide coupling : Reaction of the sulfonyl chloride derivative of 4-(2-methylpropoxy)benzene-1-sulfonic acid with the amine group at the 7-position of the tetrahydroquinoline intermediate. This step requires controlled pH (neutral to slightly basic) to avoid side reactions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the final product with >95% purity .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methylpropoxy and propanoyl groups) and confirm stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
- HPLC : Retention time analysis to assess purity, often coupled with UV-Vis detection to monitor functional groups (e.g., sulfonamide absorbance at ~260 nm) .
Q. What are the preliminary biological activities observed for this compound?
- Methodological Answer : Early-stage studies on structurally similar sulfonamide-tetrahydroquinoline hybrids suggest:
- Enzyme inhibition : Potential inhibition of carbonic anhydrases or kinases, assessed via fluorometric assays using recombinant enzymes .
- Antimicrobial screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition measurements .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling reduce side-product formation (e.g., sulfonate esters) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps in tetrahydroquinoline synthesis can enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification via recrystallization .
Q. What computational tools are available to predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina can model interactions between the sulfonamide group and target proteins (e.g., carbonic anhydrase IX) .
- QSAR modeling : Quantitative SAR using descriptors like logP and topological polar surface area (TPSA) to correlate with bioavailability .
- DFT calculations : Density functional theory to analyze electronic effects of substituents (e.g., methylpropoxy vs. methoxy groups) on reactivity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to ensure reproducibility .
- Meta-analysis : Compare data from orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish direct target effects from off-target interactions .
- Batch-to-batch consistency : Re-test biological activity with rigorously purified compound batches (HPLC purity ≥98%) to rule out impurity-driven artifacts .
Q. What strategies are effective in improving the compound's pharmacokinetic properties?
- Methodological Answer :
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
- Caco-2 permeability assays : Measure apical-to-basal transport to optimize logD values (ideal range: 1–3) via substituent adjustments .
- Metabolic stability testing : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the tetrahydroquinoline ring) and guide structural shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
